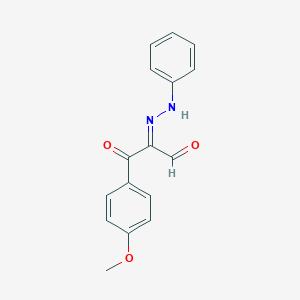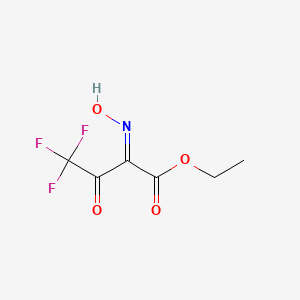
(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” is a chemical entity with specific properties and applications in various scientific fields. It is known for its unique structure and reactivity, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the final product through crystallization or chromatography techniques.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Automated control systems: To maintain precise reaction conditions.
Efficient purification processes: To remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions: Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it forms oxidized derivatives.
Reduction: Using reducing agents, it can be converted to reduced forms.
Substitution: It participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
科学的研究の応用
Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target proteins: Modulating their activity and function.
Interacting with cellular pathways: Influencing biochemical processes within cells.
Inducing specific responses: Leading to desired therapeutic or chemical outcomes.
類似化合物との比較
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a comparable reactivity profile but distinct applications.
Compound C: Exhibits similar biological activity but varies in its mechanism of action.
Uniqueness: Compound “(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” is unique due to its specific combination of structural features and reactivity, which distinguishes it from other similar compounds. Its versatility in various applications further highlights its significance in scientific research and industry.
特性
IUPAC Name |
(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-7-12(8-10-14)16(20)15(11-19)18-17-13-5-3-2-4-6-13/h2-11,17H,1H3/b18-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJOCFCLSXUXIR-OBGWFSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2)/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B7786882.png)

![(3Z)-1-[(2,6-dichlorophenyl)methoxy]-3-[(hydroxyamino)methylidene]urea](/img/structure/B7786907.png)
![(4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B7786912.png)
![(1Z)-1-[(hydroxyamino)methylidene]-3-[(4-nitrophenyl)methoxy]urea](/img/structure/B7786917.png)

![3,5-dichloro-N-[(E)-[3-(4-methylphenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7786931.png)
![(2E)-2-[(4-methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B7786936.png)
![(2E)-3-(4-bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786943.png)
![(2E)-3-(4-bromophenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propanal](/img/structure/B7786951.png)
![(2E,3E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)-1-(4-methylphenyl)propan-1-one](/img/structure/B7786961.png)
![(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B7786980.png)
![(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B7786984.png)
